molecular formula C22H18N4O B2550630 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine CAS No. 299401-15-3

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine

Cat. No.: B2550630
CAS No.: 299401-15-3
M. Wt: 354.413
InChI Key: YKHYHBZDFOUOCP-UHFFFAOYSA-N
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Description

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine is a specialized chemical intermediate designed for advanced pharmaceutical and heterocyclic chemistry research. This compound features a complex fused-ring structure that is highly reactive towards a variety of reagents, making it a valuable building block for constructing novel annulated heterocyclic systems . Researchers utilize this intermediate to develop new derivatives, such as pyrimidotriazines and pyrimidotriazepinones, which are scaffolds of significant interest in the search for bioactive molecules . While specific mechanistic and target data for this exact compound may require further investigation, related chromenopyrimidine derivatives have been screened for antitumor activity, indicating the potential research value of this chemical class in developing new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature and safety data sheets prior to use. For specific physical and chemical properties, analytical data, and recommended storage conditions, please contact our technical support team.

Properties

IUPAC Name

16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYHBZDFOUOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of nitrogen-containing heterocycles, similar to the compound , exhibit promising anticancer properties. For instance, compounds designed with structural similarities have shown significant growth inhibition against various cancer cell lines. In particular, studies on related compounds have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against different tumor types, suggesting potential therapeutic applications in oncology .

Antioxidant Properties

Compounds with similar structural motifs have been evaluated for their antioxidant activities. For instance, some derivatives have shown antioxidant activity that surpasses that of well-known antioxidants like ascorbic acid. This suggests that the compound may also possess beneficial properties in combating oxidative stress-related diseases .

Polymer Chemistry

The unique structure of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine allows for potential applications in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for developing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Coordination Chemistry

The presence of nitrogen and oxygen atoms in the compound's structure suggests its potential utility in coordination chemistry. It can act as a ligand for metal ions, forming complexes that may exhibit interesting electronic and catalytic properties.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant PGIs against multiple cancer lines ,
Antioxidant ActivityHigher antioxidant activity than ascorbic acid
Polymer ChemistryPotential for new polymeric materials
Coordination ChemistryPossible ligand for metal ion complexes

Case Study 1: Anticancer Evaluation

In a study exploring the anticancer effects of structurally related compounds, a series of derivatives were synthesized and evaluated against various cancer cell lines including OVCAR-8 and NCI-H40. The results indicated that certain derivatives exhibited high levels of cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study 2: Antioxidant Screening

A comprehensive screening of antioxidant activities was conducted using DPPH radical scavenging methods on compounds with similar structures. The findings revealed several candidates with superior activity compared to standard antioxidants, suggesting that these compounds could play a role in developing nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity:

Compound Core Structure Synthesis Method Key Physicochemical Properties Biological Activity References
4-Imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine Oxa-diazatetraphen Likely involves aza-Wittig reactions or cyclization (inferred from analogous routes) Predicted log P ~3.5–4.0 (based on 4-methylphenyl analogs) Hypothetical anti-inflammatory/kinase inhibition (untested)
5-(4-Methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine derivatives Oxazolo-pyrimidine Multi-step substitution on oxazolo-pyrimidine scaffold High lipophilicity (log P >3.5); moderate solubility Anticancer, enzyme inhibition (specific targets unstated)
2-Aminothieno[2,3-d]pyrimidin-4(3H)-one derivatives Thieno-pyrimidine Aza-Wittig reaction with aryl isocyanates and amines Log P ~2.5–3.5; poor solubility in aqueous media Antiviral, antibacterial (mechanism under investigation)
2-(4-Methylphenyl)indolizine Indolizine Isolation from natural products or synthetic derivatization Log P 3.73; BBB-permeable; high GI absorption Drug-likeness score 3.50; potential CNS activity
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone Base-catalyzed cyclization of precursors Moderate solubility; log P ~2.8 Anti-inflammatory (IC50 11.6 μM vs. LPS-induced inflammation)

Pharmacokinetic and Drug-Likeness Profiles

  • Lipophilicity : The 4-methylphenyl group in all compounds elevates log P (2.5–4.0), aligning with Rule of Five guidelines for oral bioavailability. However, excessive lipophilicity (log P >5) risks poor solubility, as seen in some oxazolo-pyrimidines .
  • Solubility and Absorption: 2-(4-Methylphenyl)indolizine exhibits high GI absorption despite moderate solubility, whereas thieno-pyrimidines face solubility challenges due to sulfur’s hydrophobicity .
  • BBB Penetration : Indolizine derivatives demonstrate BBB permeability, suggesting the oxa-diazatetraphen compound may require structural modifications (e.g., reducing molecular weight) for CNS applications .

Biological Activity

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine is a complex organic compound with significant potential in various biological applications. Its structural features suggest possible interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by a unique framework that includes:

  • Amino groups contributing to its potential reactivity.
  • A heterocyclic structure which may interact with various biological systems.

The molecular formula is C₁₈H₁₈N₄O, and its molecular weight is approximately 306.36 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antioxidant Activity

Studies have shown that derivatives of similar compounds possess notable antioxidant properties. For instance, the antioxidant activities were evaluated using the DPPH radical scavenging method, revealing that certain derivatives demonstrated up to 1.5 times the activity of ascorbic acid . This suggests that 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine may also exhibit similar properties.

Antifungal and Antimicrobial Properties

The compound has been explored for its potential use in fungicidal compositions. It has been reported that formulations containing this compound can effectively control harmful microorganisms, particularly fungi . The specific mechanisms of action are still under investigation but may involve disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine:

StudyFocusFindings
Antioxidant ActivityIdentified derivatives with up to 1.5 times higher antioxidant activity than ascorbic acid.
Antifungal ActivityDemonstrated effectiveness in controlling fungal growth in agricultural applications.
Structural AnalysisDetailed synthesis methods leading to compounds with enhanced biological activity.

Q & A

Advanced Research Question

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimalarial or anticancer assays) to identify confounding variables .
  • Dose-Response Curves : Standardize IC50_{50} measurements across cell lines (e.g., HepG2 vs. HEK293) to isolate structure-activity relationships .
  • Off-Target Screening : Use kinase or GPCR profiling panels to identify non-specific interactions .

Which computational methods predict binding affinities for drug design applications?

Advanced Research Question

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., quinoline-binding enzymes) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding pocket residency .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analog prioritization .

What in vivo models evaluate pharmacological efficacy while minimizing off-target effects?

Advanced Research Question

  • Rodent Models : Use xenograft mice for antitumor activity studies, with pharmacokinetic profiling (plasma half-life, tissue distribution) .
  • Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance to assess toxicity .
  • Control Groups : Include vehicle and positive controls (e.g., cisplatin for cytotoxicity assays) to validate specificity .

How can stability studies ensure compound integrity under varying storage conditions?

Basic Research Question

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation .
  • Light Sensitivity : Store in amber vials and monitor UV-induced photolysis via UV-Vis spectroscopy .
  • Cryopreservation : Assess solubility and aggregation in DMSO stocks at -80°C using dynamic light scattering (DLS) .

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